N-Hexyl-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexyl-L-valine is a derivative of the essential amino acid L-valine, which is one of the branched-chain amino acids (BCAAs) L-valine plays a crucial role in protein synthesis, muscle growth, and tissue repair
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-L-valine typically involves the alkylation of L-valine with a hexyl halide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Organic solvents like ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes:
Reactants: L-valine and hexyl halide
Catalysts: Bases like sodium hydroxide
Purification: Techniques such as recrystallization or chromatography to obtain pure this compound
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexyl-L-valine can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides
Reduction: Reaction with reducing agents to form reduced products
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Organic solvents like dichloromethane, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound alcohols.
Wissenschaftliche Forschungsanwendungen
N-Hexyl-L-valine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules
Biology: Studied for its role in protein synthesis and metabolic pathways
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-Hexyl-L-valine involves its interaction with specific molecular targets and pathways. As a derivative of L-valine, it may influence protein synthesis and metabolic processes. The hexyl group attached to the nitrogen atom can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hexyl-L-leucine: Another branched-chain amino acid derivative with a hexyl group
N-Hexyl-L-isoleucine: Similar structure but with a different arrangement of the side chain
N-Hexyl-L-alanine: A simpler amino acid derivative with a hexyl group
Uniqueness
N-Hexyl-L-valine is unique due to its specific structure, which combines the properties of L-valine with the hydrophobic hexyl group. This combination can result in distinct biological and chemical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
62765-48-4 |
---|---|
Molekularformel |
C11H23NO2 |
Molekulargewicht |
201.31 g/mol |
IUPAC-Name |
(2S)-2-(hexylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H23NO2/c1-4-5-6-7-8-12-10(9(2)3)11(13)14/h9-10,12H,4-8H2,1-3H3,(H,13,14)/t10-/m0/s1 |
InChI-Schlüssel |
KGOYVEWIHFMBMY-JTQLQIEISA-N |
Isomerische SMILES |
CCCCCCN[C@@H](C(C)C)C(=O)O |
Kanonische SMILES |
CCCCCCNC(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.